N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-N-pyrazolo[1,5-a]pyridin-5-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12-3-2-4-13(9-12)10-16(20)18-14-6-8-19-15(11-14)5-7-17-19/h2-9,11H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPKHRNCPVMBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=CC=NN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(m-tolyl)acetamide typically involves the cycloaddition of pyridine N-imine with alkynes, followed by condensation with hydrazine . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide, and catalysts like palladium or copper salts to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(m-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Aryl Hydrocarbon Receptor Antagonism
One of the primary applications of N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(m-tolyl)acetamide is its role as an aryl hydrocarbon receptor antagonist. This interaction can modulate gene expression and cellular responses, making it a candidate for drug development targeting cancers and diseases linked to the aryl hydrocarbon receptor pathway. Studies indicate that the compound can effectively alter receptor activity, influencing cellular behavior and disease progression .
Anticancer Properties
Research has shown that compounds similar to this compound exhibit significant anticancer activities. For instance, related pyrazolo derivatives have demonstrated potent inhibitory effects against various cancer cell lines. The compound's ability to inhibit key enzymes associated with tumor growth positions it as a promising candidate for further investigation in cancer therapeutics .
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess antimicrobial properties. Similar pyrazolo compounds have been studied for their effectiveness against various bacterial strains, indicating potential applications in treating infections .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their unique characteristics:
| Compound Name | Structure Type | Unique Characteristics |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Fused heterocycle | Different functional groups leading to varied activities |
| Pyrazolo[1,5-a]pyridazinone | Fused heterocycle | Distinct pharmacological properties |
| N-(pyrazolo[3,4-b]quinolin-6-yl)acetamide | Fused quinoline | Potential applications in neuropharmacology |
This compound stands out due to its specific combination of structural features that enhance its biological activity against targeted receptors.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential through various experimental approaches:
- In Vitro Studies : Laboratory tests have demonstrated the effective modulation of receptor activity by this compound, leading to altered gene expression patterns that could impact cancer progression .
- Molecular Docking Simulations : Computational studies have revealed binding modes similar to those of established inhibitors, providing insights into the compound's mechanism of action .
- Pharmacological Evaluation : Further investigations are underway to elucidate the full pharmacological profile of this compound and assess potential side effects associated with its use .
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(m-tolyl)acetamide involves its interaction with molecular targets such as the aryl hydrocarbon receptor. This interaction can modulate the receptor’s activity, leading to changes in gene expression and cellular responses. The compound’s structure allows it to fit into the receptor’s binding site, inhibiting its activity and thereby exerting its effects .
Comparison with Similar Compounds
(a) Pyrazolo[1,5-a]pyrimidine Acetamides
Compounds such as N,N-diethyl-2-(2-(4-iodophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide () share the pyrazolo-fused heterocyclic core but differ in substituents (e.g., iodine, methyl groups).
(b) 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines
Derivatives like (S)-N-(5-((3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl)amino)phenyl)acetamide () incorporate cyano and cyclopropylamino groups, which are critical for kinase inhibition (e.g., ALK or ROS1 inhibitors). The absence of these groups in the target compound suggests divergent mechanisms of action, possibly favoring antimicrobial over anticancer activity .
(c) Triazolo[1,5-a]pyrimidine Derivatives
Compounds such as 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones () exhibit herbicidal and antiviral activities. The triazolo core increases metabolic stability compared to pyrazolo analogs, while the m-tolyl-acetamide in the target compound may enhance lipophilicity, improving membrane penetration .
Patent and Industrial Relevance
The m-tolyl group in the target compound may offer patentable novelty over existing pyrazolo[1,5-a]pyrimidines .
Key Research Findings
Structural Flexibility: Pyrazolo[1,5-a]pyridine cores tolerate diverse substituents (e.g., m-tolyl, cyano), enabling tailored bioactivity .
Bioactivity Gaps : While herbicidal and antiviral activities are well-documented in triazolo analogs (), the target compound’s m-tolyl group warrants evaluation for similar or enhanced effects.
Synthetic Challenges : Palladium-mediated coupling () may limit scalability compared to triazolo syntheses ().
Biological Activity
N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(m-tolyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, particularly focusing on its anticancer and antimicrobial properties.
The synthesis of this compound involves several chemical reactions, including cycloaddition and condensation techniques. The compound is typically synthesized by reacting a pyridine N-imine with alkyl-oxohex-ynoates and subsequently condensing with hydrazine. This synthetic pathway has been optimized for scalability in industrial settings, employing automated reactors for efficiency.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may act as an inhibitor or activator of these targets, influencing various biological pathways such as:
- Signal Transduction : Modulating cellular signaling pathways that affect cell proliferation and survival.
- Gene Expression : Altering the expression of genes involved in cancer progression and inflammation.
- Metabolic Regulation : Influencing metabolic pathways that are critical in disease states.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound across various cancer cell lines. The compound has demonstrated significant cytotoxic effects against multiple types of cancer cells, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Cell cycle arrest |
| SF-268 | 12.50 | Apoptosis induction |
| NCI-H460 | 42.30 | Inhibition of metastasis |
These findings suggest that the compound may induce apoptosis and inhibit tumor growth through multiple mechanisms, including the disruption of critical signaling pathways involved in cancer cell survival and proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. The compound has shown promising results against various bacterial strains, making it a potential candidate for developing new antibacterial therapies. The mechanism of action appears to involve the inhibition of bacterial enzyme activity essential for growth and replication .
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
- Study on Cancer Cell Lines : A study conducted on MCF7 breast cancer cells revealed that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity.
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL.
- Animal Model Studies : Preclinical trials using murine models indicated a reduction in tumor size when treated with this compound compared to control groups.
Q & A
Q. What are the common synthetic routes for N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(m-tolyl)acetamide, and what key intermediates are involved?
The synthesis typically involves cyclization of 5-aminopyrazole derivatives with electrophilic reagents. For example, 5-aminopyrazole reacts with 1,3-dielectrophiles (e.g., acetylacetone), arylidenes of malononitrile, or isothiocyanate derivatives to form pyrazolo[1,5-a]pyrimidine cores. Subsequent functionalization with m-tolylacetamide groups is achieved via nucleophilic substitution or coupling reactions. Key intermediates include cyanoacetylated pyrazoles and chlorinated pyrazolopyrimidines, which are critical for further derivatization .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
Essential techniques include:
- IR spectroscopy : Identify carbonyl (1680–1700 cm⁻¹) and cyano (2250–2260 cm⁻¹) stretches .
- NMR (¹H/¹³C) : Aromatic protons (δ 6.8–8.5 ppm) and acetamide methyl groups (δ 2.3–2.5 ppm) are diagnostic. Cross-validation with 2D NMR (e.g., HSQC, HMBC) resolves connectivity .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 394.382) confirm molecular weight .
- Elemental analysis : Validates purity and stoichiometry .
Q. What are the typical purification challenges encountered during synthesis, and which techniques are most effective?
Challenges include removing unreacted starting materials and regioisomeric byproducts. Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., using acetic acid) are effective for isolating pure products. For polar intermediates, reverse-phase HPLC may be required .
Q. What safety considerations are paramount when handling intermediates in the synthesis of this compound?
Toxic reagents like POCl₃ (used in cyclization) and acetic anhydride require strict PPE (gloves, goggles) and fume hoods. Hydrazine hydrate, a potential carcinogen, demands double containment and neutralization protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NMR chemical shifts for pyrazolo[1,5-a]pyridine derivatives?
Discrepancies often arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. To validate structures:
- Perform X-ray crystallography to unambiguously confirm molecular geometry (e.g., C–H···π interactions in crystal packing) .
- Use 2D NMR (COSY, NOESY) to assign overlapping signals.
- Compare experimental shifts with DFT-calculated NMR spectra .
Q. What strategies optimize reaction yields in multi-step syntheses involving pyrazolo[1,5-a]pyridine cores?
- Stoichiometric control : Limit excess reagents to reduce byproducts (e.g., 1.1 eq of aryl halides in coupling reactions) .
- Temperature modulation : Slow heating (40–60°C) during cyclization prevents decomposition .
- Catalytic systems : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
Q. How can computational chemistry aid in designing novel derivatives with enhanced bioactivity?
- Reaction path searching : Quantum chemical calculations (e.g., DFT) predict feasible synthetic routes and transition states .
- Docking studies : Model interactions with target proteins (e.g., kinases) to prioritize substituents at the m-tolyl or pyridine positions .
- QSAR modeling : Correlate electronic parameters (Hammett σ) with biological activity to guide functional group selection .
Q. What analytical frameworks are recommended when biological screening results conflict with computational predictions of activity?
- Orthogonal assays : Validate binding via SPR (surface plasmon resonance) alongside enzymatic assays .
- Metabolic stability tests : Assess hepatic microsomal degradation to rule out false negatives .
- Free-energy perturbation (FEP) : Refine computational models using experimental IC₅₀ values .
Q. How to evaluate the impact of substituent electronic effects on the stability of pyrazolo[1,5-a]pyridine derivatives?
- Hammett analysis : Measure reaction rates with substituents of varying σ values (e.g., –CF₃ vs. –OCH₃) to quantify electronic effects .
- Accelerated stability studies : Expose derivatives to heat/light and monitor degradation via HPLC .
- Computational NBO analysis : Identify charge distribution changes affecting π-stacking in crystal lattices .
Q. What methodologies enable tracking of reaction pathways in complex multi-component condensations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
